Pigment yellow 73

Descripción

The exact mass of the compound C.I. This compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

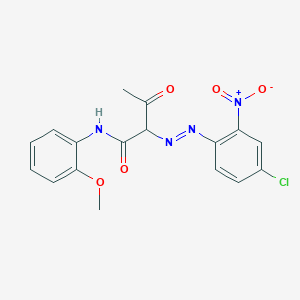

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O5/c1-10(23)16(17(24)19-13-5-3-4-6-15(13)27-2)21-20-12-8-7-11(18)9-14(12)22(25)26/h3-9,16H,1-2H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHCXDDGQQLPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051691 | |

| Record name | C.I. Pigment Yellow 73 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13515-40-7 | |

| Record name | Pigment Yellow 73 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 11738 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Yellow 73 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 73 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXL1J43EKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pigment yellow 73 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Pigment Yellow 73 (C.I. 11738). The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in various applications.

Chemical Structure and Identification

This compound is a monoazo pigment characterized by a complex aromatic structure.

Chemical Name: 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[1][2]

Synonyms: C.I. This compound, Fast Yellow 4GX, Hansa Brilliant Yellow 4GX[1]

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that there are some discrepancies in the reported values in the literature, particularly for melting point and solubility. The values presented here are those most consistent with the properties of an organic pigment.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [1][3] |

| Molecular Weight | 390.78 g/mol | [1][3] |

| CAS Number | 13515-40-7 | [1] |

| Appearance | Bright yellow powder | [1][3] |

| Melting Point | 264 - 268 °C | [1][3] |

| Density | 1.5 - 1.6 g/cm³ | [3][4] |

| Solubility | Practically insoluble in water; low solubility in organic solvents | [3][4] |

| Heat Stability | ~190 °C | [4] |

| Light Fastness | Good to excellent (7-8 on a scale of 1-8) | [4] |

| Oil Absorption | 45-46 g/100g | [4] |

Note on conflicting data: Some sources report a much higher melting point (320 °C) and high water solubility (500 g/L)[3]. This is likely erroneous and may refer to a water-soluble dye, sometimes also referred to as "Acid Yellow 73," which has a different chemical structure. For a pigment, low aqueous solubility is a defining characteristic.

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Diagram of Synthesis Workflow:

References

Technical Guide: Synthesis and Manufacturing of C.I. Pigment Yellow 83 (C.I. 21108)

Disclaimer: The user has requested information on C.I. 11738. However, extensive research indicates that the synthesis process described by the provided intermediates corresponds to C.I. Pigment Yellow 83, which has the Colour Index number 21108. This guide will focus on the synthesis of C.I. Pigment Yellow 83.

Introduction

C.I. Pigment Yellow 83 is a diarylide yellow pigment known for its vibrant reddish-yellow hue, excellent color strength, and good fastness properties.[1][2] It belongs to the azo class of organic pigments and finds wide application in printing inks, plastics, coatings, and textiles.[1][3] The synthesis of this pigment is a multi-step process involving diazotization and coupling reactions.

Overall Synthesis Pathway

The manufacturing of C.I. Pigment Yellow 83 involves three main stages: the preparation of the diazo component, the synthesis of the coupling component, and the final coupling reaction to form the pigment.

Caption: Overall synthesis pathway of C.I. Pigment Yellow 83.

Experimental Protocols

Diazotization of 3,3'-Dichlorobenzidine (DCB)

This step involves the conversion of the primary aromatic amine groups of 3,3'-dichlorobenzidine into diazonium salt groups.

Experimental Workflow:

Caption: Experimental workflow for the diazotization of 3,3'-Dichlorobenzidine.

Protocol Details:

A detailed protocol based on a cited patent is as follows[4]:

-

To a reaction kettle, add 500 parts by weight of deionized water, 70 parts by weight of a dispersant, 120 parts by weight of 3,3'-dichlorobenzidine (DCB), and 180 parts by weight of hydrochloric acid solution.

-

Stir the mixture for 4 minutes.

-

Add ice to the reactor to lower the temperature to 2°C.

-

Add 50 parts by weight of sodium nitrite solution to initiate the diazotization reaction.

-

Stir the mixture for 1.5 hours to ensure complete diazotization.

-

Filter the resulting solution to obtain the diazonium salt solution.

Preparation of the Coupling Component

The coupling component, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide, is synthesized by the acetoacetylation of 2,5-dimethoxy-4-chloroaniline with diketene.[1][5][6]

Synthesis of 2,5-dimethoxy-4-chloroaniline:

This intermediate can be synthesized from hydroquinone (B1673460) through a four-step process of alkylation, chlorination, nitration, and subsequent hydrogenation deoxidation, achieving a purity of 98% and an overall yield of 64%.[7] Another method involves the catalytic hydrogenation of 2,5-dimethoxy-4-chloronitrobenzene.[8][9]

Acetoacetylation:

The treatment of 2,5-dimethoxy-4-chloroaniline with diketene yields the acetoacetylated aniline, which serves as the coupling component.[1][5][6]

Coupling Reaction

The final step is the coupling of the bis-diazonium salt with the coupling component to form C.I. Pigment Yellow 83.

Experimental Workflow:

Caption: Experimental workflow for the coupling reaction and post-treatment.

Protocol Details:

A detailed protocol based on a cited patent is as follows[4]:

-

In a separate reaction kettle, add 800 parts by weight of deionized water and 300 parts by weight of the coupling component (referred to as color phenol AS-IRG, or 4-chloro-2,5-dimethoxyacetophenone).

-

Stir for 3 minutes and then add liquid alkali to adjust the temperature to 10°C.

-

Add 60 parts by weight of glacial acetic acid to adjust the pH to 6 and the temperature to 15°C.

-

Stir for 1-1.5 hours to form the coupling solution.

-

Add the previously prepared diazonium solution to the coupling solution. The coupling reaction is carried out for 2 hours at 40°C under a slight negative pressure, with a final pH of 7.

-

After the coupling is complete, raise the temperature to 80°C and maintain it for 1.5 hours.

-

Filter and wash the resulting product to obtain the crude pigment cake.

Post-Treatment and Purification

To achieve the desired pigmentary properties, a post-treatment step is often necessary.

Protocol Details:

-

The crude pigment cake is added to an organic solvent.[4]

-

The mixture is stirred and kept warm for 6 hours.[4]

-

The pigment is then washed with water until neutral.[4]

-

Finally, the product is dried and crushed at 90°C to obtain the final C.I. Pigment Yellow 83.[4]

Quantitative Data Summary

| Parameter | Value | Source |

| Diazotization | ||

| Reaction Time | 1.5 hours | [4] |

| Temperature | 2°C | [4] |

| Coupling Reaction | ||

| Reaction Time | 2 hours | [4] |

| Temperature | 40°C | [4] |

| Final pH | 7 | [4] |

| Post-Coupling Heating | ||

| Temperature | 80°C | [4] |

| Time | 1.5 hours | [4] |

| Post-Treatment | ||

| Warming Time | 6 hours | [4] |

| Drying Temperature | 90°C | [4] |

| Intermediate Purity | ||

| 2,5-dimethoxy-4-chloroaniline | 98% | [7] |

| Intermediate Yield | ||

| 2,5-dimethoxy-4-chloroaniline | 64% (overall) | [7] |

Properties and Applications

C.I. Pigment Yellow 83 is a reddish-shade yellow pigment with high transparency and good resistance to light and solvents.[1][2] It is stable up to 200°C.[1][5] Due to these properties, it is widely used in:

-

Printing Inks (offset, flexographic, gravure)[1]

-

Plastics (PVC, polyolefins)[1]

-

Coatings (industrial and decorative)[1]

-

Textile Printing[1]

References

- 1. PIGMENT YELLOW 83 - Ataman Kimya [atamanchemicals.com]

- 2. China Pigment Yellow 83 / CAS 5567-15-7 factory and manufacturers | Precise Color [precisechem.com]

- 3. guolvprint.com [guolvprint.com]

- 4. Page loading... [guidechem.com]

- 5. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]

- 6. Pigment Yellow 83 - Wikipedia [en.wikipedia.org]

- 7. The Synthesis of 2,5-Dimethoxy-4-Chloroaniline | Semantic Scholar [semanticscholar.org]

- 8. DE2521303B2 - PROCESS FOR THE PREPARATION OF 2,5-DIMETHOXY-4-CHLORANILINE - Google Patents [patents.google.com]

- 9. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]

Molecular formula and weight of Pigment yellow 73

This document provides a concise overview of the fundamental physicochemical properties of Pigment Yellow 73, a monoazo pigment utilized in various industrial applications. The following data has been compiled for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

The core molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, formulation development, and analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₁₇H₁₅ClN₄O₅ | [1][2][3] |

| Molecular Weight | 390.78 g/mol | [2][3][4][5] |

| IUPAC Name | 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | [1] |

| CAS Number | 13515-40-7 | [2][6] |

This guide is intended for a technical audience and assumes a foundational understanding of chemical principles. The data presented is aggregated from publicly available chemical databases and suppliers.

References

- 1. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. chembk.com [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]

- 6. union-pigment.com [union-pigment.com]

A Technical Guide to the Spectroscopic and Pharmacological Profile of Penfluridol

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial query for CAS number 13515-40-7 identifies a compound known as Pigment Yellow 73.[1][2][3][4][5] However, the request for in-depth data on signaling pathways and experimental protocols suitable for drug development professionals strongly suggests an interest in the long-acting antipsychotic drug, Penfluridol . Penfluridol's correct CAS number is 26864-56-2 .[6][7][8][9][10] This guide will focus on Penfluridol to align with the technical requirements and intended audience of the request.

Introduction to Penfluridol

Penfluridol is a first-generation, long-acting oral antipsychotic medication belonging to the diphenylbutylpiperidine class of drugs.[11][12] It is primarily utilized in the treatment of chronic schizophrenia and other psychotic disorders.[13][14] Its therapeutic effect stems from its potent antagonism of dopamine (B1211576) receptors in the brain.[11][14][15] With an exceptionally long biological half-life, Penfluridol allows for a unique once-weekly dosing regimen, which can improve medication adherence in patients.[11][13]

Chemical Profile:

| Identifier | Value |

|---|---|

| IUPAC Name | 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol[6][8] |

| CAS Number | 26864-56-2[7][8][9] |

| Molecular Formula | C₂₈H₂₇ClF₅NO[6][7][8] |

| Molecular Weight | 523.97 g/mol [7][8][9] |

Spectroscopic Data

This section summarizes the key spectroscopic data for Penfluridol, presented for clarity and comparative analysis.

Mass Spectrometry

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation pattern of Penfluridol.

| Technique | Ionization Mode | Key m/z Values | Source |

| LC-MS/MS | ESI (Positive) | Precursor: 524.3; Product: 203.1[16] | Walia, A., et al.[16] |

| LC-MS | ESI | 524.2, 203.2, 149.3, 109.1[6] | MassBank Europe[6] |

| GC-MS | EI | 294, 292, 224, 274[6] | NIST[6][7] |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the Penfluridol molecule.

| Technique | Key Peaks (cm⁻¹) | Source |

| ATR-IR | Data available upon request from source. | Forensic Spectral Research / Sigma-Aldrich[6] |

Note: A specific peak list is not publicly available. The spectrum would be expected to show characteristic peaks for O-H (alcohol), C-H (aromatic and aliphatic), C-F, and C-Cl bonds.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

| Solvent | λmax (nm) | Source |

| Not Specified | 220, 266, 272 | Cayman Chemical[10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure of Penfluridol.

| Nucleus | Solvent | Expected Chemical Shifts (ppm) |

| ¹H NMR | CDCl₃ or DMSO-d₆ | Signals corresponding to aromatic, aliphatic, and hydroxyl protons. |

| ¹³C NMR | CDCl₃ or DMSO-d₆ | Signals corresponding to aromatic, aliphatic, and alcohol carbons. |

Note: Publicly accessible, detailed peak-by-peak NMR data for Penfluridol is limited. The data presented here is based on expected values for its known structure.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a method developed for the quantification of Penfluridol in human plasma.[16]

-

Sample Preparation: Dissolve the analyte in an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.[17] For bioanalytical methods, a solid-phase or liquid-liquid extraction from the biological matrix is required.[16]

-

Chromatography:

-

LC System: API-6500+ LC-MS/MS system or equivalent.[16]

-

Column: Phenomenex Kinetex C18, 5µm, 100Å, 100 x 4.6mm.[16]

-

Mobile Phase: A mixture of acetonitrile (B52724) and 5 mM ammonium (B1175870) formate (B1220265) (e.g., 60:40 v/v).[16]

-

Flow Rate: 1.0 mL/min.[16]

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.[16][18][19]

-

Mode: Multiple Reaction Monitoring (MRM).[16]

-

Ion Transition: Monitor the transition from the precursor ion (Q1 mass) of m/z 524.3 to the product ion (Q3 mass) of m/z 203.1.[16]

-

Data Analysis: Use appropriate software (e.g., Sciex Analyst) to integrate peak areas and quantify the analyte.[16]

-

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

This is a general protocol for acquiring an IR spectrum of a solid compound.[12][20]

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid Penfluridol sample directly onto the ATR crystal.[12]

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.[12]

-

Scanning: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) after analysis.[20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a standard approach for the analysis of a small organic molecule like Penfluridol.[21]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the Penfluridol sample.[21]

-

Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a clean, dry 5 mm NMR tube.[21]

-

Ensure the sample is fully dissolved. A chemical shift reference such as Tetramethylsilane (TMS) may be included.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the instrument onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.[22]

-

Acquire a ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence). This will require a longer acquisition time than the ¹H spectrum.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Signaling Pathways and Mechanism of Action

Penfluridol's primary therapeutic action is achieved through its high-affinity antagonism of post-synaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[11][13][23] This blockade reduces dopaminergic overactivity, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]

In addition to its primary target, Penfluridol also interacts with other neurotransmitter systems, which contributes to its overall effect and side-effect profile:[11]

-

Serotonin (5-HT₂) Receptors: Antagonism at these receptors may contribute to its efficacy against some negative symptoms of schizophrenia.[11]

-

Alpha-Adrenergic Receptors: Blockade can lead to side effects like orthostatic hypotension.[11]

-

Histamine H1 Receptors: Antagonism is associated with side effects such as sedation and weight gain.[11]

More recent research also indicates that Penfluridol can induce cellular apoptosis and impact pathways related to protein processing in the endoplasmic reticulum and oxidative stress.[24][25][26]

Visualization of Penfluridol's Primary Mechanism

The following diagram illustrates the primary mechanism of action of Penfluridol at the synaptic level.

Caption: Penfluridol blocks dopamine D2 receptors, inhibiting signal transduction.

Experimental Workflow Visualization

The diagram below outlines a typical workflow for the analysis of a small molecule like Penfluridol using LC-MS/MS.

Caption: A typical workflow for quantitative analysis via LC-MS/MS.

References

- 1. CAS # 13515-40-7, this compound, C.I. 11738, 2-[(4-Chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide - chemBlink [chemblink.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | CAS 13515-40-7 | LGC Standards [lgcstandards.com]

- 5. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]

- 6. Penfluridol | C28H27ClF5NO | CID 33630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Penfluridol [webbook.nist.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. What is the mechanism of Penfluridol? [synapse.patsnap.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. ejpsychiatry.com [ejpsychiatry.com]

- 14. What is Penfluridol used for? [synapse.patsnap.com]

- 15. selleckchem.com [selleckchem.com]

- 16. research-reels.com [research-reels.com]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 20. orgchemboulder.com [orgchemboulder.com]

- 21. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 22. Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mims.com [mims.com]

- 24. Penfluroidol Attenuates the Imbalance of the Inflammatory Response by Repressing the Activation of the NLRP3 Inflammasome and Reduces Oxidative Stress via the Nrf2/HO-1 Signaling Pathway in LPS-Induced Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. Penfluridol triggers cytoprotective autophagy and cellular apoptosis through ROS induction and activation of the PP2A-modulated MAPK pathway in acute myeloid leukemia with different FLT3 statuses - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth FTIR Spectrum Analysis of Pigment Yellow 73: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of Pigment Yellow 73 (C.I. 11738). The document details the expected vibrational modes, a standard experimental protocol for analysis, and a logical workflow for spectral interpretation, serving as a vital resource for professionals in analytical chemistry, materials science, and related fields.

Introduction to this compound and FTIR Spectroscopy

This compound, chemically known as 2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, is a monoazo pigment widely used in various industrial applications, including plastics, inks, and coatings. Its chemical structure dictates its characteristic color and performance properties.

FTIR spectroscopy is a powerful analytical technique for identifying and characterizing organic and inorganic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique "molecular fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule. This technique is invaluable for quality control, research, and identification of unknown materials.

Predicted FTIR Spectral Data of this compound

Due to the unavailability of a publicly accessible, detailed, and assigned experimental FTIR spectrum of this compound, the following table presents a set of predicted characteristic absorption bands. These predictions are based on the known chemical structure of the pigment and established correlations between molecular functional groups and their corresponding vibrational frequencies in the infrared region.

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Functional Group |

| ~3300 - 3100 | N-H stretching | Amide (-CONH-) |

| ~3100 - 3000 | C-H stretching (aromatic) | Aromatic rings |

| ~2960 - 2850 | C-H stretching (aliphatic) | Methyl (-CH₃), Methoxy (-OCH₃) |

| ~1670 - 1640 | C=O stretching (Amide I) | Amide (-CONH-) |

| ~1600 - 1580 | C=C stretching | Aromatic rings |

| ~1550 - 1500 | N-O asymmetric stretching | Nitro group (-NO₂) |

| ~1540 - 1520 | N-H bending (Amide II) | Amide (-CONH-) |

| ~1450 | C-H bending | Methyl (-CH₃) |

| ~1350 - 1330 | N-O symmetric stretching | Nitro group (-NO₂) |

| ~1250 - 1200 | C-O stretching | Aryl ether (-O-CH₃) |

| ~1100 - 1000 | C-N stretching | Aromatic amine |

| ~850 - 800 | C-H out-of-plane bending | Substituted aromatic rings |

| ~750 - 700 | C-Cl stretching | Chloro-substituted aromatic ring |

Experimental Protocol for FTIR Analysis

This section outlines a standard procedure for the analysis of a solid powder sample of this compound using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. ATR is a widely used technique for solid samples as it requires minimal sample preparation.

3.1. Instrumentation

-

FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS50, PerkinElmer Spectrum Two)

-

ATR accessory with a diamond or zinc selenide (B1212193) crystal

3.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.

-

Place a small amount of the this compound powder (typically a few milligrams) onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

3.3. Data Acquisition

-

Background Scan: Before analyzing the sample, a background spectrum must be collected. This is done with the clean, empty ATR crystal in the infrared beam path. This scan measures the absorbance of the atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

-

Sample Scan: With the pigment sample in place, collect the sample spectrum.

-

Spectral Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Data Format: Transmittance or Absorbance.

-

3.4. Data Processing

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, perform a baseline correction to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking function to identify the wavenumbers of the absorption maxima.

Workflow for FTIR Spectrum Analysis of this compound

The following diagram illustrates the logical workflow for the analysis and interpretation of the FTIR spectrum of this compound.

This comprehensive guide provides the foundational knowledge for conducting and interpreting the FTIR analysis of this compound. By following the detailed experimental protocol and referencing the predicted spectral data, researchers and scientists can effectively utilize FTIR spectroscopy for the identification and characterization of this important organic pigment.

The Solubility Profile of Pigment Yellow 73: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Pigment Yellow 73 (C.I. 11738), a monoazo arylide pigment. A thorough understanding of its solubility in aqueous and organic media is critical for its application in diverse fields, including industrial coatings, printing inks, and potentially, for consideration in research and development contexts where its physicochemical properties are of interest.

Quantitative and Qualitative Solubility Data

The solubility of this compound is a key parameter influencing its performance and application. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents. It is important to note a significant discrepancy in the reported aqueous solubility of this compound, which may be attributable to differences in the pigment's physical form (e.g., particle size, crystalline structure), the presence of impurities, or the use of additives in commercial preparations.

Table 1: Aqueous Solubility of this compound

| Solvent | Quantitative Solubility | Method/Source |

| Water | ~ 500 g/L at 20 °C | Ataman Kimya[1] |

| Water | ≤ 1.0% maximum | ChemicalBook[2] |

| Water | ≤ 1.5% | HUPC CHEMICAL CO.,LTD[3] |

Table 2: Qualitative Solubility and Resistance in Organic Solvents

The following data is primarily derived from technical datasheets and is presented as fastness or resistance ratings, which are indicative of low solubility. The rating scale is typically 1 to 5, where 5 denotes excellent resistance (very low solubility) and 1 denotes poor resistance (higher solubility).

| Solvent | Resistance/Fastness Rating (1-5 Scale) | Source |

| Butyl Acetate | 4 | HUPC CHEMICAL CO.,LTD[3] |

| Benzene | 4 | HUPC CHEMICAL CO.,LTD[3] |

| Ketone | 4 | HUPC CHEMICAL CO.,LTD[3] |

| Ethyl Alcohol | 4-5 | HUPC CHEMICAL CO.,LTD[3] |

| Oil | 4 | HUPC CHEMICAL CO.,LTD[3] |

| Ethanol | Good resistance | World dye variety[4] |

| MEK (Methyl Ethyl Ketone) | 2 | DCL Corporation[2] |

| Ethyl Acetate | 2-3 | DCL Corporation[2] |

| Mineral Spirits | 3-4 | DCL Corporation[2] |

| Xylene | 2-3 | DCL Corporation[2] |

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and comparable solubility data. The International Organization for Standardization (ISO) and ASTM International provide general methods for testing pigments that can be adapted for determining the solubility of this compound.

Determination of Water-Soluble Matter (Hot Extraction Method - based on ISO 787-3)

This method determines the percentage of matter soluble in boiling water.

Principle: A known mass of the pigment is boiled in water for a specified period. The resulting solution is filtered, and the filtrate is evaporated to dryness. The mass of the residue is then determined and expressed as a percentage of the initial pigment mass.

Apparatus:

-

Flask with a reflux condenser

-

Heating mantle or hot plate

-

Filter paper (of a grade that retains the pigment)

-

Drying oven maintained at 105 ± 2 °C

-

Evaporating dish

-

Analytical balance

Procedure:

-

Weigh, to the nearest 1 mg, approximately 10 g of the pigment into the flask.

-

Add 200 ml of distilled or deionized water.

-

Bring the contents to a boil and maintain boiling under reflux for 5 minutes.

-

Allow the solution to cool to room temperature.

-

Filter the solution through the filter paper, collecting the filtrate in a clean flask.

-

Wash the pigment residue on the filter paper with small portions of cold water until the filtrate is colorless.

-

Transfer the entire filtrate to a tared evaporating dish.

-

Evaporate the filtrate to dryness on a water bath.

-

Dry the evaporating dish and residue in the oven at 105 ± 2 °C for 1 hour.

-

Cool in a desiccator and weigh to the nearest 0.1 mg.

-

Repeat the drying and weighing process until a constant mass is achieved.

Calculation: The percentage of water-soluble matter is calculated as follows:

where:

-

m1 is the initial mass of the pigment sample in grams.

-

m2 is the mass of the residue in grams.

Determination of Specific Resistance of Aqueous Leachate (based on ASTM D2448)

This method provides an index of the water-soluble salt content by measuring the electrical resistance of an aqueous extract of the pigment.

Principle: A specified amount of pigment is mixed with a defined volume of water to create a leachate. The specific resistance of this leachate is then measured using a conductivity cell. A higher specific resistance indicates a lower concentration of water-soluble salts.

Apparatus:

-

Conductivity bridge or meter

-

Conductivity cell

-

Thermometer

-

Beaker

-

Stirring rod

Procedure:

-

Determine the specific resistance of the distilled or deionized water to be used.

-

Weigh a sample of the pigment (the amount depends on the pigment's density and the desired pigment-to-water ratio, typically 1:9).

-

Transfer the pigment to a beaker and add the specified volume of water.

-

Stir the mixture for a set period (e.g., 1 hour) to allow soluble salts to leach into the water.

-

Allow the pigment to settle.

-

Measure the temperature of the leachate.

-

Immerse the conductivity cell into the clear supernatant and measure the resistance.

Calculation: The specific resistance (ρ) in ohm-centimeters is calculated as:

where:

-

R is the measured resistance in ohms.

-

K is the cell constant.

The result is typically reported along with the temperature of the measurement.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the solubility of a pigment.

Caption: Workflow for Determining Pigment Solubility.

References

An In-depth Technical Guide to the Melting Point and Thermal Stability of Pigment Yellow 73

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and thermal stability of Pigment Yellow 73 (C.I. 11738). The information is curated for professionals in research and development who require a deep understanding of the material's physical and chemical properties. This document summarizes key quantitative data, outlines detailed experimental protocols for thermal analysis, and visualizes experimental workflows and potential decomposition pathways.

Core Properties of this compound

This compound is a monoazo pigment known for its brilliant greenish-yellow hue and good lightfastness. Its thermal properties are a critical consideration for its application in various systems, including coatings, inks, and plastics. The following sections provide detailed data and methodologies related to its melting point and thermal stability.

Data Presentation: Thermal Properties

The melting point and thermal stability of this compound can vary depending on the specific grade, purity, and the analytical method employed. The data compiled from various technical sources are presented below.

| Property | Reported Value(s) | Analytical Method |

| Melting Point | 264 - 268 °C | Not Specified |

| 320 °C | Not Specified | |

| Thermal Stability | 140 °C (for Paints and Inks) | Heat Resistance Test in Medium |

| 180 °C | Heat Stability Test | |

| 190 °C | Heat Resistance Test |

Note: The discrepancies in reported values can be attributed to differences in the crystalline structure of the pigment, the presence of impurities, and the specific conditions of the analytical tests.

Experimental Protocols

To ensure accurate and reproducible determination of the melting point and thermal stability of this compound, standardized experimental protocols are essential. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), based on established standards for pigments and polymers.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of this compound by measuring the heat flow into the sample as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a suitable cooling system.

-

Aluminum or hermetically sealed sample pans and lids.

-

Microbalance with a precision of ±0.01 mg.

-

Crimper for sealing the sample pans.

-

High-purity nitrogen gas for purging.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of dry this compound powder into an aluminum sample pan.

-

Encapsulation: Place the lid on the pan and seal it using the crimper. Ensure a good seal to prevent any loss of material during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to 350 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram. The onset temperature of the melting peak is also often reported.

-

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Ceramic or platinum sample pans.

-

Microbalance with a precision of ±0.01 mg.

-

High-purity nitrogen or air for purging.

Procedure:

-

Sample Preparation: Place 5-10 mg of dry this compound powder into the TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% weight loss occurs.

-

The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.

-

Visualizations: Workflows and Pathways

To further elucidate the experimental processes and the potential chemical changes this compound undergoes at elevated temperatures, the following diagrams are provided.

Caption: Workflow for Melting Point Determination using DSC.

Caption: Workflow for Thermal Stability Analysis using TGA.

Proposed Thermal Decomposition Pathway

The thermal decomposition of monoazo pigments like this compound is a complex process. Based on the general understanding of the thermal degradation of similar structures, a plausible decomposition pathway is initiated by the cleavage of the weakest bonds in the molecule. The azo bond (-N=N-) is often susceptible to thermal cleavage, leading to the formation of radical species. Subsequent reactions can lead to a variety of smaller, volatile molecules.

Caption: Proposed Thermal Decomposition Pathway for this compound.

This guide provides a foundational understanding of the thermal properties of this compound. For critical applications, it is strongly recommended that users conduct their own analyses using the methodologies outlined herein to determine the properties of their specific pigment grade under their unique processing conditions.

Synonyms and alternative names for Pigment yellow 73

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 73 (PY 73) is a monoazo pigment characterized by its bright, greenish-yellow shade. While its primary application lies within the industrial sector for coloring paints, inks, and plastics, its notable solid-state fluorescence and designation as a "biologically active chemical" have garnered interest in its potential for scientific research and biomedical applications.[1][2][3] This technical guide provides an in-depth overview of this compound, encompassing its various synonyms and alternative names, detailed physicochemical properties, manufacturing and biodegradation pathways, and a review of its current and potential experimental applications.

Synonyms and Alternative Names

This compound is known by a variety of names across different industries and suppliers. A comprehensive list of its identifiers is provided in Table 1.

Table 1: Synonyms and Alternative Names for this compound

| Identifier Type | Value | Citation |

| IUPAC Name | 2-[(E)-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | [4] |

| CAS Number | 13515-40-7 | [4] |

| C.I. Name | This compound | [5] |

| C.I. Number | 11738 | [5] |

| EC Number | 236-852-7 | [6] |

| Molecular Formula | C17H15ClN4O5 | [5] |

| Common Synonyms | Hansa Yellow 4GX, Fast Yellow 4GX, Brilliant Yellow 4GX | [1][5][7] |

| Trade Names | 1235 Sunglow Yellow, Acetanil Yellow 4GH 7312C, DCC 1121 Yellow GS, Sunbrite Yellow 73, Symuler Fast Yellow 4117 | [5][8] |

| Other Identifiers | BXL1J43EKI, DTXSID6051691, HANSA BRILLIANT YELLOW 4GX | [3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2, compiled from various technical data sheets and scientific resources.

Table 2: Physicochemical Properties of this compound

| Property | Value | Citation |

| Molecular Weight | 390.78 g/mol | [5] |

| Physical Form | Yellow Powder | [1] |

| Melting Point | 264 - 268 °C | [5] |

| Heat Stability | 140 - 180 °C | [1][6] |

| Lightfastness (1-8 scale) | 7-8 | [6] |

| Oil Absorption | 30-60 ml/100g | [6] |

| Density | 1.5 - 1.6 g/cm³ | [1][6] |

| Water Solubility | ≤1.5% | [6] |

| Resistance to Acids | 5 (Excellent) | [6] |

| Resistance to Alkalis | 5 (Excellent) | [6] |

| Resistance to Water | 5 (Excellent) | [6] |

| Resistance to Ethanol | 4-5 (Very Good to Excellent) | [6] |

| Resistance to Butyl Acetate | 4 (Very Good) | [6] |

| Resistance to Benzene | 4 (Very Good) | [6] |

| Resistance to Ketone | 4 (Very Good) | [6] |

| Resistance to Oil | 4 (Very Good) | [6] |

Manufacturing Process

The synthesis of this compound is a two-step process typical for azo pigments: diazotization followed by an azo coupling reaction.[5]

-

Diazotization: The process begins with the diazotization of a primary aromatic amine, 4-Chloro-2-nitrobenzenamine. This reaction is carried out in the presence of a mineral acid (e.g., hydrochloric acid) and sodium nitrite (B80452) at a low temperature (0-5°C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N-(2-methoxyphenyl)-3-oxobutanamide. This reaction forms the final this compound molecule.

The precise control of reaction parameters such as temperature, pH, and solvent polarity is crucial for determining the final properties of the pigment, including its particle size, crystallinity, and purity.[2]

Manufacturing Workflow of this compound

Biodegradation Pathway

Studies have investigated the biodegradation of this compound, particularly by the fungus Rhizopus stolonifer. The degradation process involves the breakdown of the azo bond, leading to the formation of smaller aromatic compounds.[9]

The biodegradation of this compound by R. stolonifer has been shown to proceed through the formation of metabolic intermediates, including chlorophenol and aniline.[9] This process is enhanced by the presence of co-metabolic carbon sources such as glucose, starch, and sucrose (B13894).[9] The enzymatic activity of azoreductase, deaminase, and dehalogenase from the fungus are implicated in the degradation pathway.[9]

Biodegradation Pathway of this compound

Experimental Protocols and Applications in Research

While primarily an industrial pigment, the fluorescent properties of this compound suggest its potential use in biological research, particularly in fluorescence microscopy and flow cytometry for staining cells and tissues.[1] However, detailed experimental protocols for such applications are not extensively documented in peer-reviewed literature. The following sections outline a known experimental protocol for its biodegradation and a generalized protocol for its potential use as a fluorescent probe.

Experimental Protocol: Biodegradation of this compound by Rhizopus stolonifer

This protocol is based on the study by Ravikumar and Karigar (2017).[9]

Objective: To assess the biodegradation of this compound by the fungal strain Rhizopus stolonifer.

Materials:

-

This compound

-

Rhizopus stolonifer culture

-

Fungal culture medium (e.g., Potato Dextrose Broth)

-

Co-metabolic carbon sources (glucose, starch, sucrose)

-

Spectrophotometer

-

Thin Layer Chromatography (TLC) equipment

-

Enzyme assay reagents for azoreductase, deaminase, and dehalogenase

Methodology:

-

Fungal Culture Preparation: Inoculate Rhizopus stolonifer in the fungal culture medium and incubate until a sufficient biomass is achieved.

-

Biodegradation Assay:

-

Introduce a known concentration of this compound into the fungal culture.

-

To test the effect of co-metabolic sources, supplement the medium with glucose, starch, or sucrose in separate experimental setups.

-

Incubate the cultures under agitation.

-

-

Assessment of Biodegradation:

-

Decolorization: Periodically withdraw aliquots from the culture, centrifuge to remove biomass, and measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer. A decrease in absorbance indicates decolorization.

-

Metabolite Identification: Analyze the culture supernatant using TLC to identify the metabolic intermediates (e.g., chlorophenol, aniline).

-

Enzyme Assays: Prepare cell-free extracts from the fungal biomass and perform enzyme assays to detect the activity of azoreductase, deaminase, and dehalogenase.

-

Generalized Protocol for Use as a Fluorescent Probe in Cell Imaging

Disclaimer: The following is a generalized protocol and requires optimization for specific cell types and experimental conditions. The use of this compound as a fluorescent probe in cell imaging is suggested by some manufacturers, but its efficacy and specificity need to be validated experimentally.

Objective: To visualize cellular structures using this compound as a fluorescent stain.

Materials:

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

Methodology for Fixed Cell Staining:

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes (for intracellular targets).

-

Staining: Prepare a working solution of this compound in PBS. The optimal concentration needs to be determined empirically (e.g., starting with a range of 1-10 µg/mL). Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells several times with PBS to remove unbound dye.

-

Mounting and Imaging: Mount the coverslips on microscope slides using a suitable mounting medium. Visualize the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for this compound (estimated excitation max ~350-420 nm, estimated emission max ~450-550 nm; these need to be experimentally determined).[2]

Signaling Pathways

Currently, there is no information available in the scientific literature that links this compound to any specific signaling pathways. Its primary characterization is as a pigment and a potential fluorescent marker, with its biological activity largely unexplored in the context of cellular signaling.

Conclusion

This compound is a well-characterized industrial pigment with a range of synonyms and established physicochemical properties. Its manufacturing process is a standard azo pigment synthesis. While its use in biological research is not yet widespread, its fluorescent properties and reported biocompatibility suggest potential for applications in areas like fluorescence microscopy and the development of biocompatible materials. The detailed protocol for its biodegradation provides a basis for environmental studies, and the generalized cell staining protocol offers a starting point for researchers interested in exploring its utility as a fluorescent probe. Further research is needed to fully elucidate its biological activities and to develop specific protocols for its use in drug development and other advanced scientific applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound | 13515-40-7 | Benchchem [benchchem.com]

- 3. This compound | 13515-40-7 [chemicalbook.com]

- 4. This compound | CAS 13515-40-7 | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis of nanoparticles, their biocompatibility, and toxicity behavior for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 7. This compound|Fast Yellow 4GX|CAS No.13515-40-7 [xcolorpigment.com]

- 8. This compound [dyestuffintermediates.com]

- 9. macsenlab.com [macsenlab.com]

Health and Safety Profile of Pigment Yellow 73 for Laboratory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for Pigment Yellow 73 (CAS No. 13515-40-7; C.I. 11738), specifically tailored for its use in a laboratory setting. The information compiled is intended to assist researchers and professionals in handling this substance safely and responsibly.

Chemical and Physical Properties

This compound, chemically known as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a monoazo pigment.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₅ClN₄O₅ | [3] |

| Molecular Weight | 390.78 g/mol | [3] |

| Appearance | Yellow powder | [4] |

| Melting Point | 264 - 268 °C | [4] |

| Density | 1.60 g/cm³ | [4] |

| Water Solubility | 1.0% maximum | [4] |

| Oil Absorption | 40-45 g/100g | [4] |

Toxicological Data

The toxicological profile of this compound suggests a low order of acute toxicity. However, as with any chemical, appropriate handling procedures are essential to minimize any potential risks.

| Toxicity Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | > 5000 mg/kg | Rat | [5] |

| Skin Irritation | May cause mild irritation | General | [6] |

| Eye Irritation | May cause mild irritation | General | [6] |

| Genotoxicity (Ames Test) | Generally considered non-mutagenic | Bacteria | [3][7] |

| Carcinogenicity | Not classified as a carcinogen. Decomposition at high temperatures (>200°C) may produce aromatic amines. | General | [8][9] |

A screening assessment of monoazo pigments, including this compound, conducted by the Canadian government concluded a low hazard potential based on available short-term toxicity data.[7] These pigments were generally found to be negative in genotoxicity assays.[7]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is often not classified as a hazardous substance.[10] However, some safety data sheets indicate the potential for mild skin and eye irritation.[6] A key consideration is the potential for thermal decomposition. At temperatures exceeding 200°C, there is a risk of decomposition which may release carcinogenic aromatic amines.[9]

Handling and Storage in a Laboratory Setting

Proper handling and storage are crucial for maintaining a safe laboratory environment when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust particles.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[6]

Emergency Procedures

| Situation | Procedure |

| Skin Contact | Wash the affected area with soap and water. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention if irritation persists. |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal. |

| Fire | Use dry chemical, carbon dioxide, or foam to extinguish. Water spray may also be used.[9] |

Experimental Protocols (Representative)

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to evaluate the mutagenic potential of a substance.

Methodology:

-

Preparation: Cultures of specific strains of bacteria (e.g., Salmonella typhimurium) that have a mutation preventing them from producing an essential amino acid (e.g., histidine) are prepared. A metabolic activation system (S9 fraction from rat liver) is used to simulate mammalian metabolism. The test substance is dissolved in a suitable solvent.[11][12]

-

Exposure: The bacterial culture, the test substance at various concentrations, and either the S9 mix or a buffer are combined in soft agar (B569324). This mixture is then poured onto a minimal agar plate, which lacks the essential amino acid.[11]

-

Incubation and Analysis: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form colonies. The number of revertant colonies in the presence of the test substance is compared to the number of spontaneous revertants in the negative control. A significant increase in revertant colonies suggests mutagenic potential.[12]

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance after oral administration.

Methodology:

-

Dosing: A single dose of the substance is administered to a small number of animals (usually rats) via oral gavage. The starting dose is selected from a series of fixed levels (e.g., 5, 50, 300, 2000 mg/kg). For substances with low expected toxicity like this compound, a limit test at 2000 mg/kg might be performed.[13]

-

Observation: The animals are observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded, and a gross necropsy is performed at the end of the study.[13]

-

Endpoint: The outcome of the test is the observation of toxic effects or mortality at a specific dose level, which allows for the classification of the substance according to its acute oral toxicity.[13]

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Application: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a shaved area of the skin of an albino rabbit and covered with a gauze patch.[14][15]

-

Exposure: The patch is left in place for a specified period, typically 4 hours.[14]

-

Observation: After the patch is removed, the skin is observed for signs of erythema (redness) and edema (swelling) at various time points (e.g., 1, 24, 48, and 72 hours).[15]

-

Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.[14]

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature that identifies particular cellular signaling pathways as being directly affected by this compound. Azo dyes in general can undergo metabolic reduction, which may lead to the formation of aromatic amines.[16] Some of these metabolites have been implicated in various toxicological effects, but a direct and specific link to signaling pathway disruption by this compound itself has not been established. Further research is required to elucidate any potential interactions with cellular signaling cascades.

Conclusion

This compound generally exhibits a low acute toxicity profile and is not classified as a hazardous substance under GHS. However, the potential for mild skin and eye irritation, and the risk of decomposition into hazardous byproducts at high temperatures, necessitate careful handling in a laboratory setting. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential to ensure the safety of researchers and professionals. While no specific signaling pathways have been identified, the general toxicological properties of azo dyes warrant a cautious approach.

References

- 1. This compound | CAS 13515-40-7 | LGC Standards [lgcstandards.com]

- 2. probiologists.com [probiologists.com]

- 3. sdc.org.uk [sdc.org.uk]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. hdsupplysolutions.com [hdsupplysolutions.com]

- 7. Screening Assessment - Canada.ca [canada.ca]

- 8. Toxicity and Fate of Azo Pigments, Danish Environmental Protection Agency [www2.mst.dk]

- 9. cityofhouston.ehsinsight.com [cityofhouston.ehsinsight.com]

- 10. This compound | C17H15ClN4O5 | CID 61637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Pigment Yellow 73: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of C.I. Pigment Yellow 73, a monoazo acetoacetanilide (B1666496) pigment. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of organic pigments.

Introduction

This compound (C.I. 11738), chemically known as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a significant colorant used in various industrial applications. Its performance characteristics, such as color strength, opacity, and fastness, are intrinsically linked to its solid-state structure. Understanding the crystal packing and molecular conformation is therefore crucial for optimizing its properties and developing new applications.

While a complete, publicly available crystal structure determination specifically for this compound is not readily found in the literature, the crystallographic data of the closely related C.I. Pigment Yellow 74 (C.I. 11741) provides a robust model for its structural properties. Pigment Yellow 74, α-(2-methoxy-4-nitrophenylhydrazono)-α-aceto-2'-methoxyacetanilide, shares a high degree of structural similarity with this compound. The primary difference lies in the substitution pattern on the phenyl rings. The crystal structure of Pigment Yellow 74 was determined by A. Whitaker and N. P. C. Walker and published in Acta Crystallographica Section C: Crystal Structure Communications.[1] This guide will utilize the data from this study as a close structural analogue to this compound.

Like many acetoacetanilide pigments, Pigment Yellow 74 exists in the hydrazone tautomeric form in the solid state.[1] The molecule is kept approximately planar by four intramolecular hydrogen bonds.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for C.I. Pigment Yellow 74, serving as a reference for the crystalline structure of this compound. The data was obtained from single-crystal X-ray diffraction analysis.[1]

| Parameter | Value |

| Chemical Formula | C₁₈H₁₈N₄O₆ |

| Molecular Weight | 386.4 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 10.729(2) Å |

| b | 11.976(2) Å |

| c | 7.628(1) Å |

| α | 103.43(1)° |

| β | 110.28(1)° |

| γ | 88.06(1)° |

| Volume | 892.6(3) ų |

| Z | 2 |

| Density (measured) | 1.433(5) Mg m⁻³ |

| Density (calculated) | 1.4376(5) Mg m⁻³ |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Temperature | Room Temperature |

| Final R-factor | 7.2% for 3385 reflections |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of organic pigments like Pigment Yellow 74 is typically achieved through single-crystal X-ray diffraction (XRD). This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms within a crystal lattice.

Crystal Growth

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction experiments. Due to the low solubility of organic pigments, this is a critical phase. A common method involves the slow cooling of a saturated solution of the pigment in a suitable organic solvent. For monoazo acetoacetanilide pigments, solvents such as toluene (B28343) or other aromatic hydrocarbons are often employed. The slow evaporation of the solvent over several days or weeks can also yield crystals of sufficient size and quality.

Data Collection

A single crystal of appropriate dimensions (typically 0.1 - 0.5 mm) is mounted on a goniometer head. The crystal is then placed in a single-crystal X-ray diffractometer. The instrument directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. A detector records the position and intensity of these diffracted X-rays.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the electron density map. This map allows for the identification of the positions of the atoms in the crystal structure.

The initial structural model is then refined using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities, resulting in a final, accurate crystal structure.

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for determining the crystal structure of an organic pigment using single-crystal X-ray diffraction.

Caption: Experimental workflow for crystal structure determination.

References

Photophysical Properties of Pigment Yellow 73: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pigment Yellow 73

This compound, chemically identified as 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide, is a member of the azo pigment family.[1][4] Azo pigments are characterized by the presence of the azo functional group (-N=N-) connecting aromatic rings. The specific chemical structure of this compound gives rise to its distinct color and photophysical properties. It is often referred to by trade names such as Hansa Yellow 4GX.[2]

While many azo compounds are known to be non-fluorescent due to efficient non-radiative decay pathways, a subset, including this compound, demonstrates solid-state fluorescence.[3][5] This phenomenon is of significant interest as the fluorescence properties of organic pigments can be influenced by their molecular structure and crystalline packing.

It is crucial to distinguish this compound from "Acid Yellow 73," which is the sodium salt of fluorescein. These are distinct chemical compounds with different structures and properties.

Known Properties of this compound

Quantitative data for the quantum yield and fluorescence lifetime of this compound is not prevalent in the existing scientific literature. However, its general properties have been documented.

| Property | Value/Description |

| Chemical Formula | C₁₇H₁₅ClN₄O₅ |

| Molecular Weight | 390.78 g/mol |

| C.I. Name | This compound |

| C.I. Number | 11738 |

| CAS Number | 13515-40-7 |

| Appearance | Yellow powder |

| Pigment Class | Monoazo |

| Fluorescence | Exhibits solid-state fluorescence |

This table summarizes the general properties of this compound.

Experimental Protocols for Photophysical Characterization

To determine the quantum yield and fluorescence lifetime of this compound, standardized photophysical measurement techniques are employed. The following sections detail the methodologies for these key experiments.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative quantum yield is a commonly used method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield.

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining the relative fluorescence quantum yield.

Methodology:

-

Selection of a Standard: Choose a standard fluorophore with a well-documented quantum yield and an absorption profile that overlaps with the sample. For a yellow pigment, quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) or a rhodamine dye could be suitable standards.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in a suitable solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and instrument geometry for both the sample and the standard.

-

Data Analysis:

-

Correct the measured emission spectra for the wavelength-dependent response of the spectrometer.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample (Φₓ) using the following equation:

Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the standard.

-

Iₓ and Iₛₜ are the integrated fluorescence intensities of the sample and the standard, respectively.

-

Aₓ and Aₛₜ are the absorbances of the sample and the standard at the excitation wavelength, respectively.

-

nₓ and nₛₜ are the refractive indices of the sample and standard solutions, respectively.

-

-

Determination of Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and widely used technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Experimental Workflow for TCSPC Measurement

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond diode laser), a sample holder, a sensitive and fast photodetector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Data Acquisition:

-

The sample is excited by the pulsed laser.

-

For each laser pulse, a "START" signal is sent to a time-to-amplitude converter (TAC).

-

The detection of the first emitted photon generates a "STOP" signal to the TAC.

-

The time difference between the START and STOP signals is measured and stored in a multichannel analyzer.

-

This process is repeated for millions of excitation cycles to build up a histogram of the probability of photon emission over time after excitation.

-

-

Data Analysis:

-

The resulting histogram represents the fluorescence decay curve.

-

This decay curve is then fitted to one or more exponential functions to extract the fluorescence lifetime(s). For a single exponential decay, the intensity (I) as a function of time (t) is given by:

I(t) = I₀ * exp(-t/τ)

Where I₀ is the intensity at time zero and τ is the fluorescence lifetime.

-

Factors Influencing Fluorescence Properties of Azo Pigments

The fluorescence of azo pigments like this compound is often linked to specific structural features and the surrounding environment. Research on similar fluorescent pigments, such as Pigment Yellow 101, has provided insights into the mechanisms governing their photophysical behavior.[6][7][8]

-